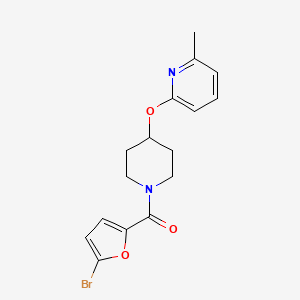

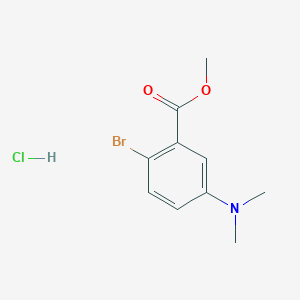

![molecular formula C7H7N5O3 B2640419 Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1778637-73-2](/img/structure/B2640419.png)

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

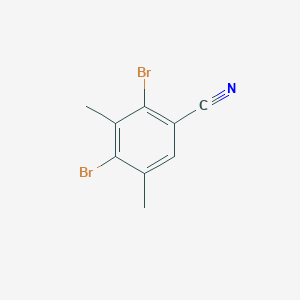

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the CAS number 1778637-73-2 . It is a solid substance and its IUPAC name is ethyl 7-oxo-4,7-dihydrotetrazolo [1,5-a]pyrimidine-6-carboxylate .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies . For instance, a study on aminoazole-based diversity-oriented synthesis of heterocycles discusses multicomponent reactions, two-component heterocyclizations, and one-pot cascade processes . Another study mentions the interaction of diester with 5-AT in refluxing ethanol in the presence of catalytic amounts of triethylamine, resulting in a cyclised product .Molecular Structure Analysis

The molecular weight of Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate is 209.16 . Its InChI Code is 1S/C7H7N5O3/c1-2-15-6(14)4-3-8-7-9-10-11-12(7)5(4)13/h3H,2H2,1H3,(H,8,9,11) .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate is involved in various synthetic processes. For example, it has been used in the preparation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are potential benzodiazepine receptor ligands. This synthesis involves the reaction of ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates (Bruni et al., 1994). Additionally, a new compound, ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, was synthesized using this compound as a starting material. The molecular structure of this compound was characterized using various spectroscopic techniques (Suwito et al., 2018).

Reactivity and Transformation

The compound demonstrates interesting reactivity, as seen in the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides. This process involves the transformation of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate into various substituted derivatives, showcasing its versatility in organic synthesis (Drev et al., 2014).

DNA Interaction and Biological Activity

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate is also significant in the synthesis of copper(II) complexes that have been studied for DNA interaction and biological activities. These complexes demonstrated abilities like DNA binding, topoisomerase I inhibition, and significant cytotoxic activities against various cancer cell lines (Haleel et al., 2016).

Catalyst in Heterocyclic Synthesis

Furthermore, it has been used in the synthesis of diverse heterocyclic compounds. For instance, in the presence of a novel cellulose-based Ag-loaded magnetic bionanostructure, it helped efficiently synthesize 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic ester derivatives, indicating its role as a catalyst in green chemistry applications (Maleki et al., 2017).

Safety and Hazards

According to the safety data sheet, Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate has several hazard statements including H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Zukünftige Richtungen

While specific future directions for Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate are not mentioned in the available literature, similar compounds have been studied for their potential as neuroprotective and anti-neuroinflammatory agents . This suggests that Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate could also be studied in these contexts.

Eigenschaften

IUPAC Name |

ethyl 7-oxo-1H-tetrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O3/c1-2-15-6(14)4-3-8-7-9-10-11-12(7)5(4)13/h3H,2H2,1H3,(H,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSUDNVHMSAXQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N=NNN2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

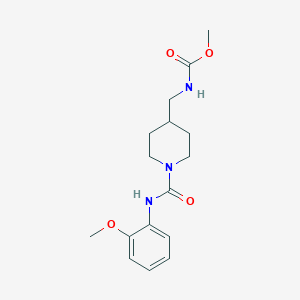

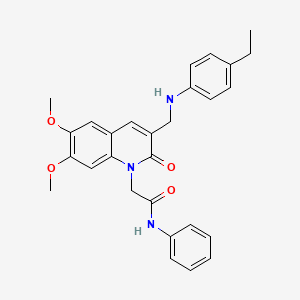

![1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2640340.png)

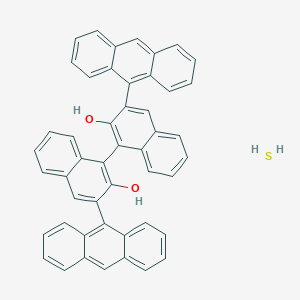

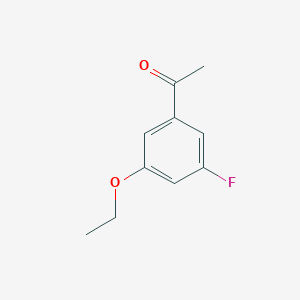

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2640342.png)

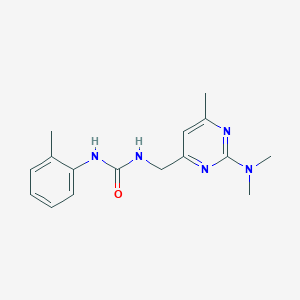

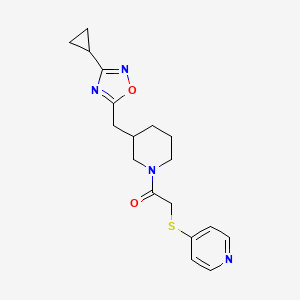

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2640352.png)

![N-Methyl-N-[2-oxo-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]ethyl]prop-2-enamide](/img/structure/B2640359.png)